molecular formula C14H8FNO2 B6369319 4-(3-Cyano-2-fluorophenyl)benzoic acid CAS No. 1261998-23-5

4-(3-Cyano-2-fluorophenyl)benzoic acid

Cat. No.: B6369319
CAS No.: 1261998-23-5
M. Wt: 241.22 g/mol
InChI Key: IJLGPDOWKFUKGE-UHFFFAOYSA-N
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Description

4-(3-Cyano-2-fluorophenyl)benzoic acid is an organic compound with the molecular formula C14H8FNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (–CN) and a fluorine atom (–F) at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyano-2-fluorophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyano-2-fluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH–) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-(3-Cyano-2-fluorophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Cyano-2-fluorophenyl)benzoic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Cyano-3-fluorophenyl)benzoic acid
  • 4-(3-Cyano-2-fluorophenyl)-3-fluorobenzoic acid

Uniqueness

4-(3-Cyano-2-fluorophenyl)benzoic acid is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring. This arrangement can significantly impact its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-(3-cyano-2-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-11(8-16)2-1-3-12(13)9-4-6-10(7-5-9)14(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLGPDOWKFUKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)C(=O)O)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683287
Record name 3'-Cyano-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-23-5
Record name 3'-Cyano-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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